molecular formula C20H13ClN2O B11647218 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile CAS No. 111861-47-3

3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B11647218
CAS No.: 111861-47-3
M. Wt: 332.8 g/mol
InChI Key: QQQCVNJLQSGZGT-UHFFFAOYSA-N
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Description

3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component synthesis, which includes the reaction of aromatic aldehydes, active methylene nitriles (such as malononitrile), and phenolic nucleophiles (such as β-naphthol) in the presence of a catalyst. For instance, 3-amino-1,2,4-triazole supported on hydroxyapatite-encapsulated-γ-Fe2O3 has been used as a magnetically recyclable heterogeneous basic nanocatalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to enhance efficiency and reduce environmental impact. This includes the use of eco-friendly catalysts and solvents, as well as optimizing reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine pentoxide, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted chromenes and their derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to its ability to interfere with cell division and induce apoptosis in cancer cells. The compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives such as 2-amino-4H-chromenes and 2-aminochromeno[2,3-b]pyridine-3-carbonitriles. These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

CAS No.

111861-47-3

Molecular Formula

C20H13ClN2O

Molecular Weight

332.8 g/mol

IUPAC Name

3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C20H13ClN2O/c21-16-8-4-3-7-14(16)18-15(11-22)20(23)24-17-10-9-12-5-1-2-6-13(12)19(17)18/h1-10,18H,23H2

InChI Key

QQQCVNJLQSGZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl

Origin of Product

United States

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